11,12-Dihydro-7-hydroxyhedychenone
11,12-Dihydro-7-hydroxyhedychenone
Brand Name:
Vulcanchem
CAS No.:
60149-07-7
VCID:
VC21232079
InChI:
InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,15,18,21H,5-7,9-10H2,1-4H3/t15-,18-,20+/m0/s1
SMILES:
CC1=C(C(=O)C2C(CCCC2(C1CCC3=COC=C3)C)(C)C)O
Molecular Formula:
C20H28O3
Molecular Weight:
316.4 g/mol
11,12-Dihydro-7-hydroxyhedychenone
CAS No.: 60149-07-7
Cat. No.: VC21232079
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60149-07-7 |
|---|---|
| Molecular Formula | C20H28O3 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | (4R,4aR,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |
| Standard InChI | InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,15,18,21H,5-7,9-10H2,1-4H3/t15-,18-,20+/m0/s1 |
| Standard InChI Key | PWDNWMSVYWFLTF-ZAAXVRCTSA-N |
| Isomeric SMILES | CC1=C(C(=O)[C@@H]2[C@@]([C@H]1CCC3=COC=C3)(CCCC2(C)C)C)O |
| SMILES | CC1=C(C(=O)C2C(CCCC2(C1CCC3=COC=C3)C)(C)C)O |
| Canonical SMILES | CC1=C(C(=O)C2C(CCCC2(C1CCC3=COC=C3)C)(C)C)O |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator